4-tert-Butylanisole physical and chemical properties
4-tert-Butylanisole physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butylanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-tert-butylanisole. It is intended for researchers, scientists, and professionals in drug development who may utilize this compound in various synthetic and experimental applications. This document presents quantitative data in structured tables, details key experimental protocols, and includes visualizations of chemical synthesis and reaction pathways to facilitate a deeper understanding of this compound's characteristics.
Introduction
4-tert-Butylanisole, also known as 1-tert-butyl-4-methoxybenzene, is an organic aromatic compound. Its structure consists of a benzene ring substituted with a tert-butyl group and a methoxy group at the para position. This compound serves as a valuable intermediate and building block in organic synthesis. A thorough understanding of its physical and chemical properties is essential for its effective and safe use in research and development.
Physical Properties
The physical properties of 4-tert-butylanisole are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O | [1] |
| Molecular Weight | 164.24 g/mol | [1][2] |
| Appearance | Clear, colorless to slightly yellow liquid | [1] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 220.3 °C at 760 mmHg; 80 °C at 1.5 mmHg | [1][3] |
| Density | 0.938 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.503 | [4] |
| Flash Point | 88.2 °C to 94 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and acetone. | [5] |
Chemical Properties
The chemical properties of 4-tert-butylanisole are outlined in the table below.
| Property | Description | Reference |
| Chemical Stability | Stable under normal conditions. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazardous Decomposition Products | Carbon monoxide and carbon dioxide upon combustion. | |
| Hazardous Polymerization | Will not occur. | |
| Reactivity | Used as a reactant in nucleophilic substitution of para-substituted phenol ethers in the presence of a hypervalent iodine compound. | [1][6] |
Experimental Protocols
Synthesis of 4-tert-Butylanisole from 4-tert-Butylphenol
This protocol describes the synthesis of 4-tert-butylanisole via the Williamson ether synthesis.
Materials:
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4-tert-butylphenol (15.0 g)
-
Acetone (100 ml)
-
Methyl iodide (37.5 ml)
-
Potassium carbonate (83.0 g)
-
Diethyl ether
Procedure:
-
Dissolve 15.0 g of 4-tert-butylphenol in 100 ml of acetone in a round-bottom flask.
-
Add 37.5 ml of methyl iodide and 83.0 g of potassium carbonate to the solution.
-
Heat the mixture at reflux for 20 hours.
-
After cooling, filter the reaction mixture to remove solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Add diethyl ether to the residue to precipitate any remaining insoluble materials and filter again.
-
Concentrate the filtrate under reduced pressure to remove the diethyl ether.
-
Purify the resulting residue by vacuum distillation to obtain 4-tert-butylanisole.
Caption: Synthesis workflow for 4-tert-butylanisole.
Determination of Boiling Point (Micro Method)
This protocol outlines a standard laboratory method for determining the boiling point of a small quantity of an organic liquid.[1][2]
Apparatus:
-
Thiele tube or oil bath
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube, sealed at one end
-
Heating mantle or Bunsen burner
-
Liquid paraffin or mineral oil
Procedure:
-
Fill the Thiele tube with liquid paraffin to a level above the side arm.
-
Place a few drops of 4-tert-butylanisole into the small test tube.
-
Place the capillary tube, with the sealed end up, inside the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and attached test tube into the oil in the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe a stream of bubbles emerging from the open end of the capillary tube as the liquid heats up and its vapor pressure increases.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.
Caption: Experimental workflow for boiling point determination.
Chemical Reactivity
Nucleophilic Substitution with Hypervalent Iodine Reagents
4-tert-Butylanisole is known to participate in nucleophilic substitution reactions when treated with a hypervalent iodine reagent, such as phenyliodine(III) bis(trifluoroacetate) (PIFA).[7] This reaction allows for the introduction of various nucleophiles onto the aromatic ring. The reaction is believed to proceed through a cation radical intermediate.
Caption: Nucleophilic substitution of 4-tert-butylanisole.
Safety Information
It is crucial to handle 4-tert-butylanisole with appropriate safety precautions.
-
General Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Storage: Store in a cool, dry place in a tightly closed container.
-
Incompatibilities: Keep away from strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. chymist.com [chymist.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-TERT-BUTYLANISOLE | 5396-38-3 [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
